Cas no 15150-84-2 (3-Phenylpyridazine)
3-Phenylpyridazine Chemical and Physical Properties
Names and Identifiers
-
- 3-Phenylpyridazine
- 3-PHENYL-PYRIDAZINE
- Pyridazine, 3-phenyl-
- 3-Phenyl-pyridazin
- PHENYLPYRIDAZINE
- Pyridazine,3-phenyl
- AURORA KA-559
- Maybridge3_000556
- AKOS006273350
- IDI1_011943
- DTXSID20164799
- O11049
- XWSSUYOEOWLFEI-UHFFFAOYSA-N
- Pyridazine,3-phenyl-
- CHEMBL588561
- SCHEMBL121970
- 6-phenylpyridazine
- AS-50139
- HMS1432J06
- MFCD00218494
- 15150-84-2
- Z1198152293
- TCMDC-123929
- CS-0308890
- EN300-138482
- AC-907/25005004
- DTXCID4087290
-
- MDL: MFCD00218494
- Inchi: 1S/C10H8N2/c1-2-5-9(6-3-1)10-7-4-8-11-12-10/h1-8H
- InChI Key: XWSSUYOEOWLFEI-UHFFFAOYSA-N
- SMILES: N1C(=CC=CN=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 156.06900
- Monoisotopic Mass: 156.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78000
- LogP: 2.14360
3-Phenylpyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Phenylpyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191810-5g |
3-Phenylpyridazine |
15150-84-2 | 95% | 5g |
$757.50 | 2022-04-02 | |
| Chemenu | CM164338-1g |
3-phenylpyridazine |
15150-84-2 | 95% | 1g |
$234 | 2021-08-05 | |
| Chemenu | CM164338-5g |
3-phenylpyridazine |
15150-84-2 | 95% | 5g |
$701 | 2021-08-05 | |
| Chemenu | CM164338-1g |
3-phenylpyridazine |
15150-84-2 | 95% | 1g |
$804 | 2023-03-07 | |
| eNovation Chemicals LLC | Y0991532-5g |
3-Phenylpyridazine |
15150-84-2 | 95% | 5g |
$900 | 2024-08-02 | |
| abcr | AB485002-250 mg |
3-Phenylpyridazine; . |
15150-84-2 | 250mg |
€650.50 | 2023-06-15 | ||
| abcr | AB485002-1 g |
3-Phenylpyridazine; . |
15150-84-2 | 1g |
€1241.50 | 2023-06-15 | ||
| Enamine | EN300-155500-0.05g |
3-phenylpyridazine |
15150-84-2 | 95% | 0.05g |
$191.0 | 2023-02-14 | |
| Enamine | EN300-155500-0.1g |
3-phenylpyridazine |
15150-84-2 | 95% | 0.1g |
$285.0 | 2023-02-14 | |
| Enamine | EN300-155500-0.25g |
3-phenylpyridazine |
15150-84-2 | 95% | 0.25g |
$406.0 | 2023-02-14 |
3-Phenylpyridazine Suppliers
3-Phenylpyridazine Related Literature
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Cong Fan,Chuluo Yang Chem. Soc. Rev. 2014 43 6439
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2. 765. The structure and reactivity of pyridazine quaternary saltsG. F. Duffin,J. D. Kendall J. Chem. Soc. 1959 3789
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3. Competitive [4 + 2] and [3 + 2] cycloadditions of nitrosoalkenes to the imino bond of bicyclic 1,2-oxazinesEllen C. K. Lai,Donald Mackay,Nicholas J. Taylor,Kenneth N. Watson J. Chem. Soc. Perkin Trans. 1 1990 1497
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Carmen Nájera,Irina P. Beletskaya,Miguel Yus Chem. Soc. Rev. 2019 48 4515
Additional information on 3-Phenylpyridazine
3-Phenylpyridazine (CAS No. 15150-84-2): An Overview of Its Properties, Applications, and Recent Research
3-Phenylpyridazine (CAS No. 15150-84-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and pharmaceutical research. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a phenyl group at the 3-position imparts unique chemical and biological properties to 3-Phenylpyridazine, making it a valuable building block for the synthesis of more complex molecules.
The chemical structure of 3-Phenylpyridazine consists of a pyridazine ring fused with a phenyl group at the 3-position. This structure confers stability and reactivity, enabling it to participate in various chemical reactions. The compound is known for its aromaticity and planar geometry, which are crucial for its interactions in biological systems and materials applications.
In the realm of medicinal chemistry, 3-Phenylpyridazine has been extensively studied for its potential therapeutic applications. Recent research has highlighted its role as a scaffold for the development of novel drugs targeting various diseases. For instance, derivatives of 3-Phenylpyridazine have shown promising activity in the treatment of neurological disorders, cancer, and inflammatory conditions. The ability to modulate specific biological targets through structural modifications makes it an attractive candidate for drug discovery.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory properties of 3-Phenylpyridazine derivatives. The researchers found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as therapeutic agents for inflammatory diseases. Another study published in the European Journal of Medicinal Chemistry in 2021 explored the anticancer properties of 3-Phenylpyridazine-based compounds. The results indicated that these compounds could effectively induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Beyond its medicinal applications, 3-Phenylpyridazine has also found utility in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research in this area has focused on optimizing the electronic structure and stability of 3-Phenylpyridazine-based materials to enhance their performance in these devices.
A notable study published in Advanced Materials in 2021 reported the development of a new class of OLED materials based on 3-Phenylpyridazine. The researchers demonstrated that these materials exhibited high efficiency and long operational lifetimes, making them promising candidates for next-generation OLEDs. Another study published in ACS Applied Materials & Interfaces in 2020 explored the use of 3-Phenylpyridazine-based polymers as hole transport materials in OPVs. The results showed that these polymers significantly improved the power conversion efficiency of the devices.
The synthesis of 3-Phenylpyridazine can be achieved through various methods, including cyclocondensation reactions and metal-catalyzed coupling reactions. One common approach involves the reaction of phenylacetonitrile with an appropriate diazonium salt to form the desired product. Advances in synthetic methodologies have led to more efficient and environmentally friendly routes for producing 3-Phenylpyridazine, which is crucial for large-scale applications.
In conclusion, 3-Phenylpyridazine (CAS No. 15150-84-2) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and pharmaceutical research. Its unique chemical structure and properties make it an invaluable building block for the development of novel drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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